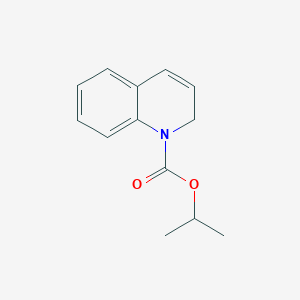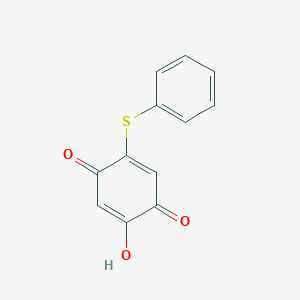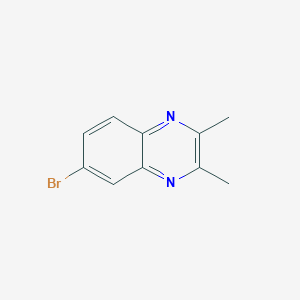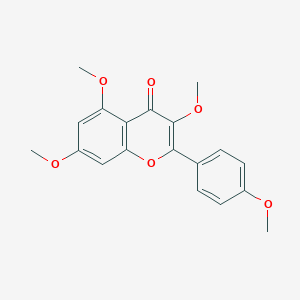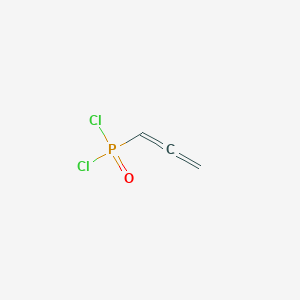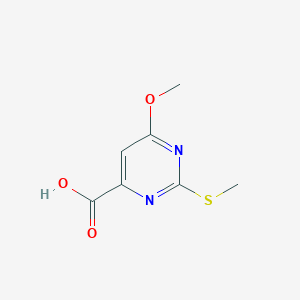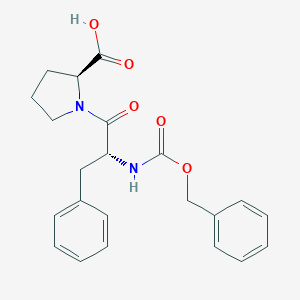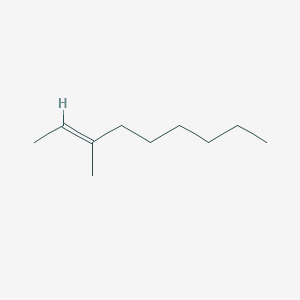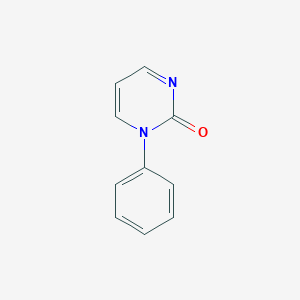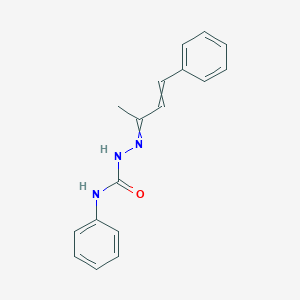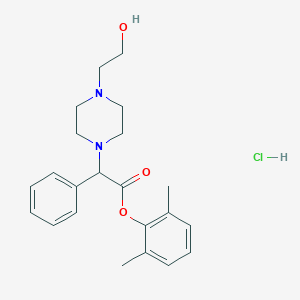
4-(2-Hydroxyethyl)-alpha-phenyl-1-piperazineacetic acid 2,6-xylyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-alpha-phenyl-1-piperazineacetic acid 2,6-xylyl ester hydrochloride, commonly known as HEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEP is a piperazine derivative that is structurally similar to other psychoactive substances such as mepivacaine and lidocaine.
Wirkmechanismus
HEP is believed to exert its therapeutic effects through its interaction with the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. HEP also acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor that has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects:
HEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to increased mood, motivation, and reward. Additionally, HEP has been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HEP in lab experiments is its relatively low toxicity compared to other psychoactive substances. Additionally, HEP has been shown to have a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using HEP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on HEP. One area of research could focus on the development of HEP analogs with improved pharmacokinetic properties. Another area of research could focus on the use of HEP in combination with other psychoactive substances to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of HEP and its potential therapeutic applications.
Synthesemethoden
HEP can be synthesized through a simple three-step process. The first step involves the reaction of 2,6-xylyl chloride with sodium hydroxide to form 2,6-xylyl alcohol. The second step involves the reaction of 2,6-xylyl alcohol with N,N-diethyl-2-chloroacetamide to form N,N-diethyl-2-(2,6-xylyloxy)acetamide. The final step involves the reaction of N,N-diethyl-2-(2,6-xylyloxy)acetamide with 1-chloro-4-(2-hydroxyethyl)piperazine to form HEP.
Wissenschaftliche Forschungsanwendungen
HEP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, HEP has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and pain-related disorders.
Eigenschaften
CAS-Nummer |
19245-07-9 |
|---|---|
Produktname |
4-(2-Hydroxyethyl)-alpha-phenyl-1-piperazineacetic acid 2,6-xylyl ester hydrochloride |
Molekularformel |
C22H29ClN2O3 |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-17-7-6-8-18(2)21(17)27-22(26)20(19-9-4-3-5-10-19)24-13-11-23(12-14-24)15-16-25;/h3-10,20,25H,11-16H2,1-2H3;1H |
InChI-Schlüssel |
PIRKSGPUNHJYMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(C2=CC=CC=C2)N3CCN(CC3)CCO.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(C2=CC=CC=C2)N3CCN(CC3)CCO.Cl |
Synonyme |
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenyl-ace tate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



